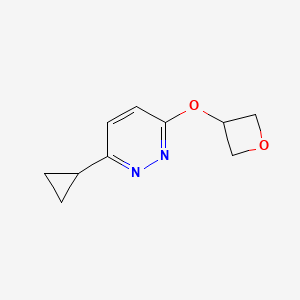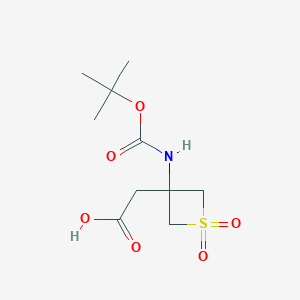![molecular formula C26H37N3O5S2 B3008254 2-(4-(N-丁基-N-甲基磺酰胺基)苯甲酰氨基)-5,5,7,7-四甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸乙酯 CAS No. 449782-82-5](/img/structure/B3008254.png)
2-(4-(N-丁基-N-甲基磺酰胺基)苯甲酰氨基)-5,5,7,7-四甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic thienopyridine core and various substituents. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target molecule.
Synthesis Analysis
The synthesis of related thienopyridine derivatives typically involves cyclocondensation reactions, as seen in the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates . Similarly, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates involves the reaction of dihydrothiophenecarbonitriles with ethyl acetoacetate . These methods suggest that the target compound could be synthesized through a multi-step process involving the formation of a thienopyridine core followed by functionalization with the appropriate sulfamoyl and benzamido substituents.
Molecular Structure Analysis
The molecular structure of thienopyridine derivatives is often characterized by X-ray crystallography, as demonstrated by the analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylates . These studies reveal the presence of intramolecular hydrogen bonding, which is likely to influence the molecular conformation and stability of the compounds. The target molecule may exhibit similar intramolecular interactions, affecting its overall molecular geometry and reactivity.
Chemical Reactions Analysis
The reactivity of thienopyridine derivatives can be influenced by the presence of various functional groups. For instance, the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives indicates that the thienopyridine core can undergo transformations under the action of nitrogen-containing binucleophiles. The target compound, with its benzamido and sulfamoyl groups, may also participate in similar reactions, potentially leading to the formation of new bicyclic structures or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridine derivatives can be deduced from their molecular structure. The presence of multiple substituents can lead to a variety of intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions, which can influence the compound's solubility, melting point, and crystal packing . The target compound's bulky tert-butyl and tetramethyl groups may impart steric hindrance, affecting its reactivity and physical state. Additionally, the presence of the sulfamoyl group could introduce additional hydrogen bonding capabilities, potentially altering the compound's solubility in different solvents.
科学研究应用
合成和化学反应性
该化合物参与探索新型合成路线和化学反应性的研究。例如,研究已证明了合成高度官能化的四氢吡啶和吡啶的有效方法,展示了该化合物在生成具有材料科学和有机合成前体潜在应用的新化学实体中的作用。这些方法强调区域选择性、非对映选择性和新化学转化的探索 (Zhu 等,2003), (Bakhite 等,2005)。
属性
IUPAC Name |
ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O5S2/c1-8-10-15-29(7)36(32,33)18-13-11-17(12-14-18)22(30)27-23-20(24(31)34-9-2)19-16-25(3,4)28-26(5,6)21(19)35-23/h11-14,28H,8-10,15-16H2,1-7H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOUWQKNIMBPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)
![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)



![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)
![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)
![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)
![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)